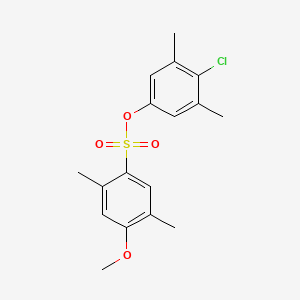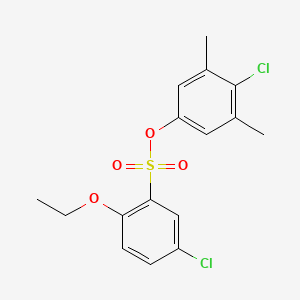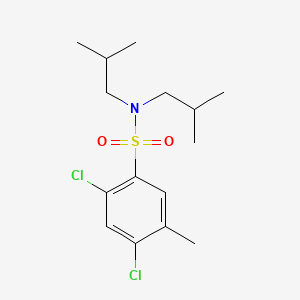
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide, also known as MPB-PP, is a compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonamide-based compound that is used as a tool compound in the study of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide involves its ability to bind to a specific site on a protein, thereby disrupting its interaction with another protein. This binding occurs through the formation of a covalent bond between 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide and a cysteine residue on the protein. This covalent bond is irreversible, which allows 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide to selectively and permanently disrupt protein-protein interactions.
Biochemical and Physiological Effects:
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions, it has been shown to inhibit the activity of certain enzymes and to induce cell death in cancer cells. 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide has also been shown to have anti-inflammatory properties and to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide is its selectivity in disrupting protein-protein interactions. This allows researchers to study the role of these interactions in various biological processes. However, one limitation of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide is its irreversible binding to proteins, which can make it difficult to study the effects of protein-protein interactions over time.
Direcciones Futuras
There are a number of future directions for the study of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide. One area of research is the development of new compounds that can selectively disrupt protein-protein interactions. Another area of research is the study of the effects of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide on different types of cancer cells. Additionally, the use of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide in the study of other biological processes, such as inflammation and bacterial growth, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide involves a multi-step process that begins with the reaction of 2-bromo-4-methylphenol with sodium methoxide to form 2-methoxy-4-methylphenol. This intermediate is then reacted with 2-phenylphenylamine to form 2-methoxy-4-methyl-N-(2-phenylphenyl)aniline. The final step involves the reaction of this intermediate with isobutyryl chloride and sodium hydride to form 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of protein-protein interactions. It is a tool compound that is used to selectively disrupt the interaction between two proteins, allowing researchers to study the role of these interactions in various biological processes. 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide has also been used in the study of cancer, where it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-16(2)20-15-23(22(27-4)14-17(20)3)28(25,26)24-21-13-9-8-12-19(21)18-10-6-5-7-11-18/h5-16,24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOBNQFNTFUAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1,1'-biphenyl]-2-yl}-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

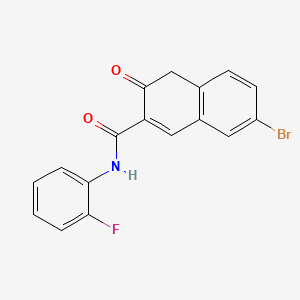
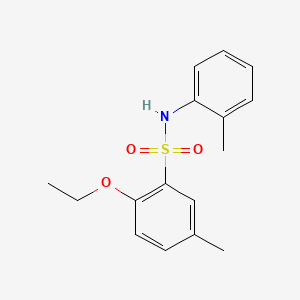

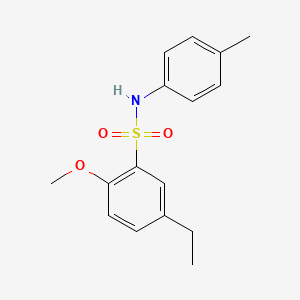




![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)


